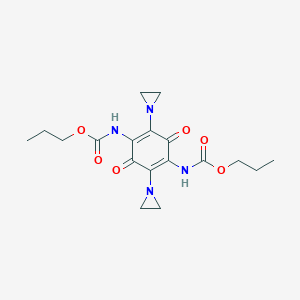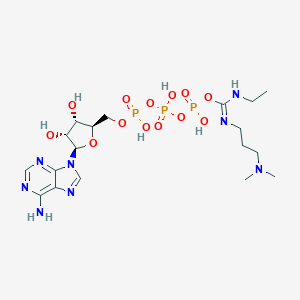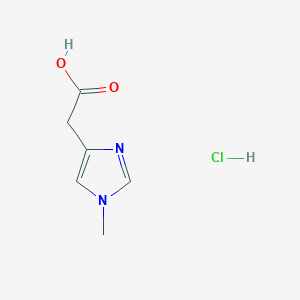
1,2-Dipropylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipropylhydrazine (DPH) is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid that has a boiling point of 170-172°C and a molecular weight of 114.20 g/mol. DPH is a highly reactive compound that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1,2-Dipropylhydrazine is not well understood. It is believed that 1,2-Dipropylhydrazine acts as a DNA-damaging agent by forming adducts with DNA. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress, which can lead to cell damage and death.
Biochemische Und Physiologische Effekte
1,2-Dipropylhydrazine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in various cell types. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress and alter the expression of various genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,2-Dipropylhydrazine in lab experiments is its high reactivity, which allows for the synthesis of various compounds. However, 1,2-Dipropylhydrazine is also highly toxic and can be hazardous to handle. It is important to use appropriate safety measures when working with 1,2-Dipropylhydrazine.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Dipropylhydrazine. One area of research is the development of new methods for the synthesis of 1,2-Dipropylhydrazine and its derivatives. Another area of research is the study of the mechanism of action of 1,2-Dipropylhydrazine and its effects on various cell types. Additionally, there is a need for the development of safer methods for handling and working with 1,2-Dipropylhydrazine in the lab.
Synthesemethoden
The synthesis of 1,2-Dipropylhydrazine can be achieved through various methods. One of the most common methods is the reaction of propylhydrazine with propylene oxide. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at a temperature of 100-120°C. Another method involves the reaction of propylamine with hydrazine hydrate in the presence of a catalyst, such as platinum or palladium.
Wissenschaftliche Forschungsanwendungen
1,2-Dipropylhydrazine has been extensively used in scientific research for various applications. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. 1,2-Dipropylhydrazine has also been used as a model compound for the study of the chemical and biological properties of hydrazines.
Eigenschaften
CAS-Nummer |
1615-83-4 |
|---|---|
Produktname |
1,2-Dipropylhydrazine |
Molekularformel |
C6H16N2 |
Molekulargewicht |
116.2 g/mol |
IUPAC-Name |
1,2-dipropylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
BOOQVRGRSDTZRZ-UHFFFAOYSA-N |
SMILES |
CCCNNCCC |
Kanonische SMILES |
CCCNNCCC |
Andere CAS-Nummern |
1615-83-4 |
Synonyme |
1,2-DIPROPYLHYDRAZINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)



![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)


![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)




